molecular formula C20H33N7O3 B1616874 Stacofylline CAS No. 98833-92-2

Stacofylline

Cat. No.: B1616874
CAS No.: 98833-92-2
M. Wt: 419.5 g/mol
InChI Key: PKXWXHGLEXOSQK-UHFFFAOYSA-N
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Preparation Methods

Stacofylline can be synthesized through various chemical routes. One common method involves the reaction of xanthine derivatives with specific reagents under controlled conditions. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol (PEG300), Tween 80, and distilled water . Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Chemical Reactions Analysis

Stacofylline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, altering its chemical and biological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Stacofylline is unique among xanthine derivatives due to its potent acetylcholinesterase inhibitory activity. Similar compounds include:

This compound’s unique combination of acetylcholinesterase inhibition and potential therapeutic applications sets it apart from these similar compounds.

Properties

CAS No.

98833-92-2

Molecular Formula

C20H33N7O3

Molecular Weight

419.5 g/mol

IUPAC Name

N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3

InChI Key

PKXWXHGLEXOSQK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C

Related CAS

138472-18-1 (Parent)

Origin of Product

United States

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